molecular formula C10H7BrF4O2 B15146631 Ethyl 6-bromo-2-fluoro-3-(trifluoromethyl)benzoate

Ethyl 6-bromo-2-fluoro-3-(trifluoromethyl)benzoate

Cat. No.: B15146631
M. Wt: 315.06 g/mol
InChI Key: YGBCHTGYGHSFCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-2-fluoro-3-(trifluoromethyl)benzoate is a substituted benzoate ester featuring a bromo group at position 6, a fluoro group at position 2, and a trifluoromethyl group at position 3 of the aromatic ring. The ethyl ester moiety enhances lipophilicity, making the compound suitable for applications in pharmaceuticals, agrochemicals, and materials science. Its unique substitution pattern combines electron-withdrawing groups (Br, F, CF₃), which influence reactivity, stability, and intermolecular interactions .

Properties

Molecular Formula

C10H7BrF4O2

Molecular Weight

315.06 g/mol

IUPAC Name

ethyl 6-bromo-2-fluoro-3-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H7BrF4O2/c1-2-17-9(16)7-6(11)4-3-5(8(7)12)10(13,14)15/h3-4H,2H2,1H3

InChI Key

YGBCHTGYGHSFCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1F)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Table 1: Halogenation Conditions and Outcomes

Step Reagents Temperature (°C) Catalyst Yield (%)
Chlorination Cl₂, SbCl₅ 80–150 SbCl₅ 70
Fluoridation HF, SbCl₅ 50–70 SbCl₅ 53
Bromination Br₂, FeBr₃ 0 FeBr₃ 65

Fluorination represents a pivotal step, as the trifluoromethyl group’s introduction profoundly influences downstream reactivity. Source employs hydrogen fluoride in a stepwise fluoridation process, achieving 99.6% purity through meticulous control of stoichiometry and temperature. Antimony pentachloride serves as a Lewis acid catalyst, polarizing the C–Cl bond and facilitating nucleophilic displacement by fluoride. This method avoids the use of expensive fluorinating agents like DAST, making it industrially viable.

Alternative approaches from Source utilize halogen exchange reactions, where bromine substituents are replaced by fluorine under basic conditions. For example, N-[2-bromo-4-(heptafluoropropan-2-yl)phenyl] intermediates undergo fluorination via lithium diisopropylamide (LDA)-mediated deprotonation, followed by electrophilic fluorination. While this method offers precise control, its scalability is limited by the cost of LDA and stringent anhydrous requirements.

Esterification Methods and Purification

The final esterification step typically involves acid-catalyzed reaction of the benzoic acid with ethanol. Source achieves 80% yield in hydrolysis using zinc acetate at 140°C, followed by esterification with concentrated sulfuric acid. Purification leverages the compound’s solubility differences: the crude product is dissolved in sodium hydroxide, extracted with methylene chloride to remove organic impurities, and acidified to precipitate high-purity benzoic acid before esterification.

Table 2: Esterification Parameters

Parameter Conditions Yield (%) Purity (%)
Catalyst H₂SO₄ 85 99.9
Solvent Ethanol
Temperature Reflux (78°C)
Purification Acid-base extraction, recrystallization 99.9

Analytical Characterization and Quality Control

Nuclear magnetic resonance (NMR) and gas chromatography–mass spectrometry (GC-MS) are indispensable for verifying structure and purity. Source reports characteristic shifts for analogous compounds:

  • ¹H-NMR : Aromatic protons adjacent to electronegative groups appear downfield (δ 7.90–8.27 ppm).
  • ¹⁹F-NMR : Trifluoromethyl groups resonate near δ −60 ppm, while aromatic fluorines appear at δ −110 to −120 ppm.
    Melting point analysis further confirms purity, with the target compound expected to melt between 105–106°C based on analogous benzoic acids.

Industrial-Scale Production Considerations

Large-scale synthesis requires optimizing cost, safety, and efficiency. Continuous flow reactors minimize exposure to hazardous intermediates like hydrogen fluoride, while in-line GC monitoring ensures real-time quality control. Source highlights the use of zinc acetate in hydrolysis as a scalable alternative to enzymatic methods, reducing reaction times from days to hours. Waste management is critical, as fluorination generates corrosive byproducts; neutralization with calcium hydroxide is recommended.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-fluoro-3-(trifluoromethyl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Ethyl 6-bromo-2-fluoro-3-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with fluorinated aromatic rings.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2-fluoro-3-(trifluoromethyl)benzoate involves its interaction with molecular targets through its functional groups. The bromine, fluorine, and trifluoromethyl groups can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The compound’s reactivity and physical properties are strongly influenced by its substituents. Below is a comparison with analogous benzoate esters:

Compound Name CAS Number Substituents (Positions) Molecular Weight Key Properties/Applications
Ethyl 6-bromo-2-fluoro-3-(trifluoromethyl)benzoate Not provided Br (6), F (2), CF₃ (3) ~305.1 g/mol* High lipophilicity; potential intermediate in drug synthesis
Ethyl 2-bromo-3-chloro-6-fluorobenzoate 1805478-71-0 Br (2), Cl (3), F (6) ~281.5 g/mol Used in crystallography studies; halogen-rich structure
Ethyl 6-ethoxy-2-fluoro-3-(trifluoromethyl)benzoate 2701647-03-0 OEt (6), F (2), CF₃ (3) 280.22 g/mol Ethoxy group enhances solubility; agrochemical applications
Benoxaprofen Ethyl Ester 51234-41-4 -CH₂COOEt (substituent varies) ~308.3 g/mol Anti-inflammatory prodrug; ester hydrolysis-dependent activity

*Calculated based on molecular formula.

Key Observations:
  • Halogen vs.
  • Trifluoromethyl vs. Chlorine : The CF₃ group in the target compound provides stronger electron-withdrawing effects and greater steric bulk compared to chlorine in Ethyl 2-bromo-3-chloro-6-fluorobenzoate, influencing both solubility and metabolic stability .
  • Ester Moieties: Ethyl esters (as in the target compound and Benoxaprofen Ethyl Ester) generally exhibit slower hydrolysis rates compared to methyl esters, enhancing bioavailability in vivo .

Physicochemical and Reactivity Differences

  • Solubility : The trifluoromethyl group in the target compound significantly reduces water solubility compared to analogs with polar substituents (e.g., ethoxy). However, this group enhances lipid membrane permeability, critical for CNS-targeting pharmaceuticals.
  • In contrast, Ethyl 6-ethoxy-2-fluoro-3-(trifluoromethyl)benzoate lacks such a leaving group, favoring stability over reactivity .
  • Thermal Stability : Trifluoromethyl groups improve thermal stability compared to methyl or chloro analogs, as seen in related benzothiazole derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)acetamides) .

Q & A

Q. Key Reaction Parameters :

ParameterOptimal Condition
Temperature60–80°C
CatalystH₂SO₄ or p-TsOH
SolventToluene/Ethanol
Yield Range75–90%

Basic: How is the molecular structure of this compound validated in academic research?

Validation involves:

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, ensuring accurate bond-length and angle measurements .
  • Spectroscopy :
    • ¹H/¹³C NMR : To confirm substituent positions and ester group integrity.
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (± 0.001 Da tolerance) .

Advanced: How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations model electronic effects:

  • The trifluoromethyl group acts as a strong electron-withdrawing group (EWG), activating the benzene ring for nucleophilic attack at specific positions (e.g., para to bromine).
  • Fukui indices identify electrophilic/nucleophilic sites, guiding synthetic modifications .

Example : DFT studies on analogous esters show enhanced reactivity at the 3-position due to fluorine’s inductive effects .

Advanced: What strategies resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR or MS data are addressed via:

  • Cross-validation : Using complementary techniques (e.g., 2D NMR like COSY/HSQC) to resolve overlapping signals.
  • Crystallographic validation : Comparing experimental X-ray data with computational models to confirm substituent positions .
  • Isotopic labeling : For ambiguous mass spectrometry fragments, deuterated analogs or ¹⁸O-labeling can clarify fragmentation pathways .

Basic: What are the primary applications of this compound in pharmaceutical research?

  • Intermediate : Used to synthesize bioactive molecules targeting enzyme inhibition (e.g., kinase inhibitors) or receptor modulation.
  • Metabolic stability : The trifluoromethyl group enhances lipophilicity and resistance to oxidative degradation, critical for drug candidates .

Advanced: How do fluorine and bromine substituents influence electronic properties in material science?

  • Bromine : Provides a heavy atom effect, useful in X-ray crystallography for phase determination .
  • Fluorine : Lowers electron density in the aromatic ring, enabling:
    • Charge-transfer complexes : In organic semiconductors.
    • Catalytic applications : As a directing group in cross-coupling reactions .

Advanced: What challenges arise in achieving regioselectivity during synthesis of polyhalogenated benzoate derivatives?

Q. Challenges :

  • Competing substitution pathways due to multiple EWGs.
  • Byproduct formation from over-halogenation.

Q. Solutions :

  • Directed ortho-metalation : Using directing groups (e.g., esters) to control bromo/fluoro positioning .
  • Low-temperature kinetics : Slowing reaction rates to favor thermodynamic control over meta/para substitution .

Basic: What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Storage : In a cool, dry place away from strong bases/oxidizers (risk of exothermic decomposition).
  • Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., HBr during reactions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.